REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH2:10]1N2CN3CN(C2)CN1C3.[OH2:20].S(=O)(=O)(O)O>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[C:3]([OH:9])=[C:4]([CH:5]=[C:6]([F:8])[CH:7]=1)[CH:10]=[O:20]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
1.47 g
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Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture is then heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 28 h
|
Duration
|
28 h
|
Type
|
WAIT
|
Details
|
After 2 h at RT
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted twice with in each case 30 ml of ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic phases are washed four times with 1N hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
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Details
|
once with water and then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product is reacted further without further purification
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=O)C=C(C1)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |